molecular formula C8H7N3OS B13353530 6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B13353530
M. Wt: 193.23 g/mol
InChI Key: MTFVCXLUSIQZRK-UHFFFAOYSA-N
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Description

6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thioxo group and a pyrimidine ring in its structure makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is considered green and efficient, providing good yields in an aqueous medium. The DBU-H₂O system can be recycled multiple times without losing activity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis can be adapted for large-scale production. The use of recyclable catalysts and aqueous media aligns with sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, hydrazines, and alkyl halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The pyrimidine ring can interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its specific substitution pattern and the presence of both a thioxo group and a pyrimidine ring

Properties

IUPAC Name

6-methyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-4-2-5-6(9-3-4)10-8(13)11-7(5)12/h2-3H,1H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFVCXLUSIQZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=S)NC2=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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